6E-nonenoic acid
Overview
Description
. It is characterized by the presence of a double bond at the sixth carbon atom in the nonenoic acid chain. This compound is a member of the broader class of unsaturated fatty acids and is known for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6E-Nonenoic acid can be synthesized through several methods, including the oxidation of nonenyl alcohols and the hydrolysis of nonenyl esters. One common synthetic route involves the use of olefin metathesis reactions, where nonenyl derivatives are subjected to catalytic conditions to form the desired acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nonenoic acid precursors. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6E-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonenoic acid derivatives, such as aldehydes and ketones.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions, where the double bond is targeted by electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C) is frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Nonenal, nonanoic acid.
Reduction: Nonanoic acid.
Substitution: Halogenated nonenoic acids.
Scientific Research Applications
6E-Nonenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound plays a role in lipid metabolism and is studied for its involvement in cellular processes.
Medicine: Research explores its potential therapeutic effects, particularly in the modulation of lipid-related disorders.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 6E-Nonenoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
8-Methyl-6-nonenoic acid: This compound has a similar structure but includes a methyl group at the eighth carbon atom.
Nonanoic acid: A saturated fatty acid without the double bond present in 6E-Nonenoic acid.
Uniqueness: this compound’s unique feature is the presence of the double bond at the sixth carbon, which imparts distinct chemical reactivity and biological properties compared to its saturated and methylated counterparts .
Properties
IUPAC Name |
(E)-non-6-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOISAMGWYNQX-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31502-23-5 | |
Record name | 6-Nonenoic acid (E) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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